1-(3-Methylisoxazol-5-yl)ethanol
Overview
Description
1-(3-Methylisoxazol-5-yl)ethanol is a chemical compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and environmental science. It is characterized by the presence of an isoxazole ring, a five-membered heterocyclic structure containing one oxygen and one nitrogen atom at adjacent positions. This compound is known for its unique chemical properties and potential therapeutic benefits.
Mechanism of Action
Target of Action
1-(3-Methylisoxazol-5-yl)ethanol, also known as MIH, is a derivative of isoxazole. Isoxazole is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom.
Biochemical Pathways
. These effects suggest that isoxazole derivatives, including this compound, may affect multiple biochemical pathways.
Result of Action
. These effects suggest that this compound may have similar effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methylisoxazol-5-yl)ethanol can be synthesized through various synthetic routes. One common method involves the reaction of terminal alkynes with n-butyllithium, followed by the addition of aldehydes and subsequent treatment with molecular iodine and hydroxylamine . Another approach includes the use of a three-component cyclo-condensation reaction involving alkylacetoacetates, hydroxylamine hydrochloride, and aldehydes in ethanol under reflux conditions . These methods are known for their efficiency and high yields.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of metal-free synthetic routes is preferred to minimize environmental impact and reduce costs associated with metal catalysts .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylisoxazol-5-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohol derivatives.
Scientific Research Applications
1-(3-Methylisoxazol-5-yl)ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Comparison with Similar Compounds
3-Amino-5-methylisoxazole: Known for its use in the synthesis of various pharmaceuticals.
5-Phenyl-1,3,4-oxadiazole: Exhibits antimicrobial properties.
Uniqueness: 1-(3-Methylisoxazol-5-yl)ethanol stands out due to its unique combination of an isoxazole ring with an ethanol group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
1-(3-methyl-1,2-oxazol-5-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-4-3-6(5(2)8)9-7-4/h3,5,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOCZOGQZFCJAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20513006 | |
Record name | 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20513006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71502-43-7 | |
Record name | 1-(3-Methylisoxazol-5-yl)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71502-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20513006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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